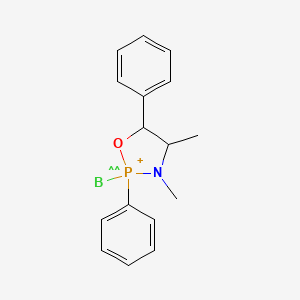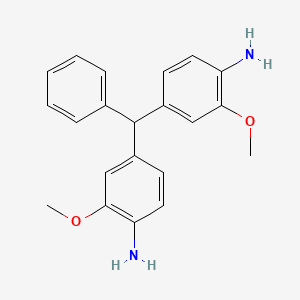![molecular formula C25H20N6O7S2 B13811737 2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays due to their ability to undergo reduction to form colored formazans, which can be easily quantified.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM typically involves multi-step organic reactions. The starting materials usually include benzothiazole derivatives, carboxylic acids, and sulfoethylcarbamoyl phenyl compounds. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures would be in place to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It is commonly reduced to form colored formazans, which are used in biochemical assays.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or biological reductants are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields formazans, which are intensely colored and can be easily detected.
Wissenschaftliche Forschungsanwendungen
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM has several applications in scientific research:
Biochemistry: Used in assays to measure cell viability and enzyme activity.
Chemistry: Utilized in various chemical reactions and as a reagent in analytical chemistry.
Industry: Employed in the production of dyes and pigments due to its color-changing properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to undergo reduction to form colored formazans. This reaction is often catalyzed by enzymes or other biological reductants. The molecular targets and pathways involved depend on the specific application, such as enzyme activity assays or cell viability tests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazolium Blue (BT): Another tetrazolium salt used in similar biochemical assays.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation and cytotoxicity assays.
Uniqueness
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is unique due to its specific functional groups, which may confer distinct reactivity and applications compared to other tetrazolium salts. Its sulfoethylcarbamoyl group, for example, might enhance its solubility and interaction with biological molecules.
Eigenschaften
Molekularformel |
C25H20N6O7S2 |
|---|---|
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
2-[[4-[2-(1,3-benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C25H20N6O7S2/c1-38-20-14-17(24(33)34)10-11-19(20)30-28-22(29-31(30)25-27-18-4-2-3-5-21(18)39-25)15-6-8-16(9-7-15)23(32)26-12-13-40(35,36)37/h2-11,14H,12-13H2,1H3,(H2-,26,32,33,34,35,36,37) |
InChI-Schlüssel |
HMVVRELLZIOWHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)N2N=C(N=[N+]2C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)C(=O)NCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


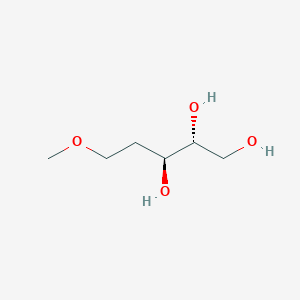
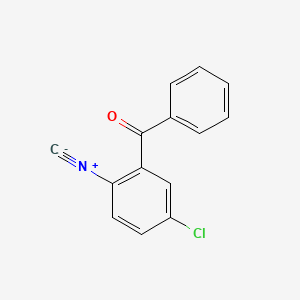
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
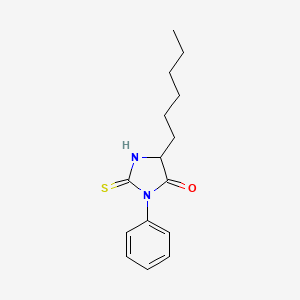
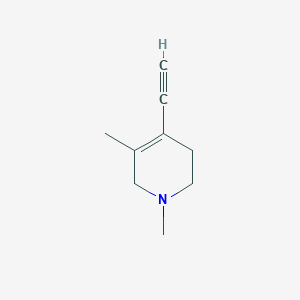
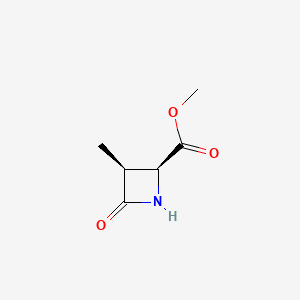
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
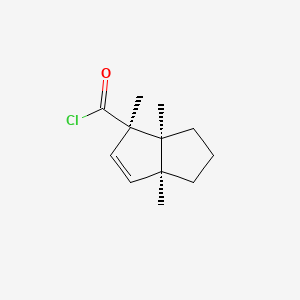
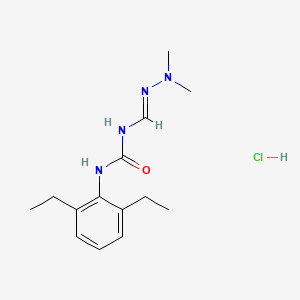
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
